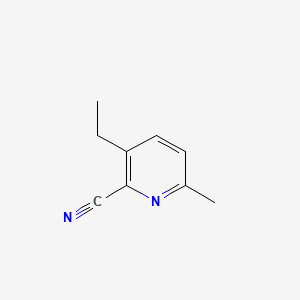

3-Ethyl-6-methylpyridine-2-carbonitrile

Description

3-Ethyl-6-methylpyridine-2-carbonitrile is a pyridine derivative characterized by an ethyl group at position 3, a methyl group at position 6, and a carbonitrile moiety at position 2. For instance, pyridinecarbonitrile derivatives are often synthesized via nucleophilic substitution or condensation reactions using reagents such as malononitrile, alkyl halides (R2-X), and catalysts like triethylbenzylammonium chloride (TEBAC) or potassium carbonate in polar aprotic solvents (e.g., DMF) .

Properties

CAS No. |

102308-56-5 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.193 |

IUPAC Name |

3-ethyl-6-methylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H10N2/c1-3-8-5-4-7(2)11-9(8)6-10/h4-5H,3H2,1-2H3 |

InChI Key |

LWUQQQKVIHMQRO-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(C=C1)C)C#N |

Synonyms |

Picolinonitrile, 3-ethyl-6-methyl- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Table 1: Substituent Positions and Functional Groups

Key Observations :

- Aromatic vs. Non-Aromatic Cores: The target compound (pyridine) is fully aromatic, whereas analogs like and are dihydropyridines, which are less aromatic and more reactive due to partial saturation.

- Functional Group Effects : The carbonitrile group in all compounds acts as an electron-withdrawing group, modulating electronic density. However, substituents like oxo (C=O) in and introduce hydrogen-bonding capabilities, enhancing solubility and biological interactions compared to the purely alkyl-substituted target compound.

Comparison :

- The target compound likely shares synthetic pathways with and , utilizing alkylation (e.g., R2-X) in DMF with K2CO3. However, dihydropyridine analogs require chlorination steps (POCl3/PCl5) for functionalization, which are unnecessary for the fully aromatic pyridine core.

- Temperature sensitivity is evident in , where higher temperatures (60°C) are used for certain intermediates, while room temperature suffices for others.

Physicochemical and Reactivity Profiles

- Electronic Effects :

- Ethyl and methyl groups in the target compound donate electrons via inductive effects, countering the electron-withdrawing carbonitrile. In contrast, chloro-substituted analogs (e.g., ) exhibit stronger electron withdrawal, reducing nucleophilic reactivity.

- The oxo group in and increases polarity, making these compounds more soluble in polar solvents than the target compound.

- Reactivity in Further Functionalization :

- The carbonitrile group in all compounds can undergo hydrolysis to carboxylic acids or serve as a directing group in cross-coupling reactions. However, dihydropyridines () may undergo oxidation to fully aromatic pyridines under harsh conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.